molecular formula C10H9N3O3 B11886926 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole CAS No. 25372-06-9

1-(4-Methoxy-2-nitrophenyl)-1H-imidazole

Cat. No.: B11886926
CAS No.: 25372-06-9
M. Wt: 219.20 g/mol
InChI Key: AMHMQVYBILXHQS-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the methoxy and nitro groups on the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole typically involves the reaction of 4-methoxy-2-nitroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The imidazole ring can undergo oxidation to form imidazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Oxidation: m-Chloroperbenzoic acid, dichloromethane.

Major Products:

    Reduction: 1-(4-Amino-2-methoxyphenyl)-1H-imidazole.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

    Oxidation: Imidazole N-oxides.

Scientific Research Applications

1-(4-Methoxy-2-nitrophenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The imidazole ring can also coordinate with metal ions, affecting enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-1H-imidazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1-(4-Nitrophenyl)-1H-imidazole: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    1-(4-Methoxy-2-nitrophenyl)-2H-imidazole: Isomer with different positioning of the imidazole ring, leading to variations in chemical properties.

Uniqueness: 1-(4-Methoxy-2-nitrophenyl)-1H-imidazole is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which imparts distinct electronic and steric effects. These effects influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

25372-06-9

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

1-(4-methoxy-2-nitrophenyl)imidazole

InChI

InChI=1S/C10H9N3O3/c1-16-8-2-3-9(10(6-8)13(14)15)12-5-4-11-7-12/h2-7H,1H3

InChI Key

AMHMQVYBILXHQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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